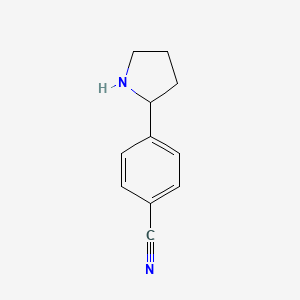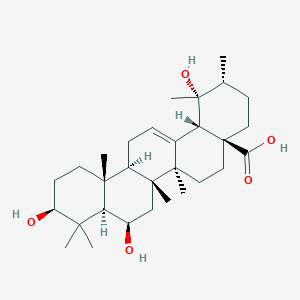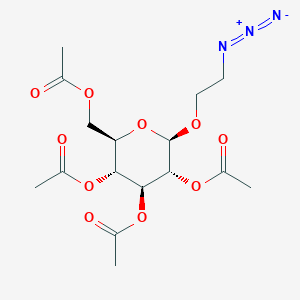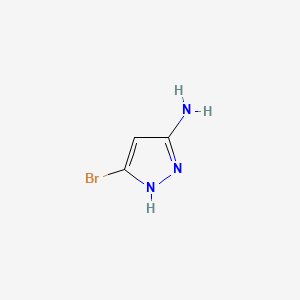
4-(Pyrrolidin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-2-yl)benzonitrile is an organic compound that features a pyrrolidine ring attached to a benzonitrile moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility in medicinal chemistry The benzonitrile group, on the other hand, is a benzene ring substituted with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-yl)benzonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile moiety. One common method is the cyclization of an appropriate precursor, such as a substituted piperidine, followed by functionalization to introduce the nitrile group. For example, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of specific catalysts and reaction conditions can enhance the efficiency of the synthesis process. detailed industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of pyrrolidin-2-ones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-(Pyrrolidin-2-yl)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be used to study the structure-activity relationships of pyrrolidine derivatives and their biological effects.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target, while the benzonitrile group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
4-(Pyrrolidin-1-yl)benzonitrile: A derivative with a different substitution pattern on the pyrrolidine ring.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Uniqueness
4-(Pyrrolidin-2-yl)benzonitrile is unique due to the specific positioning of the pyrrolidine ring and the nitrile group, which can confer distinct chemical and biological properties. Its structure allows for diverse functionalization and the exploration of various pharmacophore spaces, making it a valuable compound in drug discovery and other scientific research .
Properties
IUPAC Name |
4-pyrrolidin-2-ylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARTUGVXCLIADN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B1149149.png)



![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)






